molecular formula C20H22N6O3 B14926944 methyl 5-[[3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]methyl]furan-2-carboxylate

methyl 5-[[3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]methyl]furan-2-carboxylate

Cat. No.: B14926944
M. Wt: 394.4 g/mol
InChI Key: MQHKMGKGYYBMOQ-UHFFFAOYSA-N
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Description

Methyl 5-[[3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]methyl]furan-2-carboxylate is a complex organic compound that features a furan ring substituted with a carboxylate ester and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-[[3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]methyl]furan-2-carboxylate typically involves multi-step organic reactions. The starting materials often include 3,5-dimethylpyrazole and furan-2-carboxylic acid. The synthetic route may involve:

    Formation of the pyrazole moiety: This can be achieved by reacting 3,5-dimethylpyrazole with appropriate alkylating agents under controlled conditions.

    Esterification: The carboxylic acid group of furan-2-carboxylic acid is esterified using methanol in the presence of an acid catalyst to form the methyl ester.

    Coupling Reaction: The pyrazole derivative is then coupled with the esterified furan compound using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[[3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]methyl]furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The pyrazole moiety can participate in electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Furanones or carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Methyl 5-[[3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]methyl]furan-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting pyrazole-sensitive enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which methyl 5-[[3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]methyl]furan-2-carboxylate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The pyrazole moiety is known to bind to metal ions, which can be exploited in catalysis or as enzyme inhibitors.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylpyrazole: A simpler pyrazole derivative with similar reactivity but lacking the furan and ester functionalities.

    Furan-2-carboxylic acid: A precursor in the synthesis of the target compound, with different reactivity due to the absence of the pyrazole moiety.

Uniqueness

Methyl 5-[[3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]methyl]furan-2-carboxylate is unique due to its combination of a furan ring, a carboxylate ester, and a pyrazole moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C20H22N6O3

Molecular Weight

394.4 g/mol

IUPAC Name

methyl 5-[[3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]methyl]furan-2-carboxylate

InChI

InChI=1S/C20H22N6O3/c1-12-15(9-21-24(12)3)17-8-18(16-10-22-25(4)13(16)2)26(23-17)11-14-6-7-19(29-14)20(27)28-5/h6-10H,11H2,1-5H3

InChI Key

MQHKMGKGYYBMOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)C2=CC(=NN2CC3=CC=C(O3)C(=O)OC)C4=C(N(N=C4)C)C

Origin of Product

United States

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